N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-3-phenylpropanamide
Description
Properties
IUPAC Name |
N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-3-phenylpropanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O3S/c1-22-13-9-10-14(23-2)17-16(13)20-18(24-17)19-15(21)11-8-12-6-4-3-5-7-12/h3-7,9-10H,8,11H2,1-2H3,(H,19,20,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LQUFHORNYCBESJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C2C(=C(C=C1)OC)SC(=N2)NC(=O)CCC3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-3-phenylpropanamide typically involves the condensation of 2-aminobenzenethiol with appropriate aldehydes or ketones, followed by cyclization. The reaction conditions often include the use of solvents like dimethylformamide and catalysts such as hydroxybenzotriazole and 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride .
Industrial Production Methods
Industrial production methods for benzothiazole derivatives often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and green chemistry principles to minimize waste and improve efficiency .
Chemical Reactions Analysis
Types of Reactions
N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-3-phenylpropanamide can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: This compound can participate in nucleophilic substitution reactions, often using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, dimethylformamide as solvent.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .
Scientific Research Applications
N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-3-phenylpropanamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor and its role in various biological pathways.
Medicine: Explored for its anti-cancer, anti-bacterial, and anti-inflammatory properties.
Industry: Utilized in the development of new materials and as a precursor for various industrial chemicals
Mechanism of Action
The mechanism of action of N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-3-phenylpropanamide involves its interaction with specific molecular targets. It can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This compound may also interfere with cellular signaling pathways, leading to its observed biological effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Structural Variations
The benzothiazole core distinguishes this compound from simpler benzamide derivatives. For example, N-(2-hydroxy-1,1-dimethylethyl)-3-methylbenzamide () lacks the heterocyclic sulfur atom and methoxy substituents, instead featuring a hydroxyl-tertiary alkyl group.
Functional Group Analysis
- Amide vs. Hydroxamic Acid : Unlike hydroxamic acids (e.g., N’-methyl-N’-hydroxycarbamoyl-L-phenylalanine benzhydrylamide in ), which possess an N-hydroxy group for metal chelation, the title compound’s amide group is less prone to redox reactions but may offer stability in biological environments .
- Substituent Effects : The 4,7-dimethoxybenzothiazole group contrasts with cyclohexyl or cyclopentyl substituents in hydroxamic acids (, Compounds 6–10). Methoxy groups improve solubility in polar solvents compared to aliphatic chains, which could influence pharmacokinetic profiles .
Data Table: Structural and Functional Comparison
Research Findings and Implications
- Electron-Donating Effects : Methoxy groups on benzothiazole may enhance antioxidant activity by stabilizing radical intermediates, a property observed in methoxy-substituted antioxidants (e.g., butylated hydroxyanisole in ) .
- Biological Interactions : The benzothiazole sulfur could facilitate interactions with cysteine residues in enzymes, a feature absent in benzamide analogs () .
- Synthetic Feasibility : The title compound’s synthesis is less labor-intensive than hydroxamic acids (), favoring scalability .
Biological Activity
N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-3-phenylpropanamide is a compound belonging to the benzothiazole family, which is recognized for its diverse biological activities. This compound has garnered attention in scientific research due to its potential applications in medicine and industry, particularly as an antimicrobial, antifungal, and anticancer agent.
Chemical Structure and Properties
The molecular formula of this compound is . Its structure features a benzothiazole ring substituted at positions 4 and 7 with methoxy groups and a phenylpropanamide side chain. The presence of these functional groups contributes to its unique chemical reactivity and biological activity.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. Studies have shown that it can inhibit the growth of various bacterial strains by disrupting protein synthesis or compromising cell membrane integrity. For instance, it has been tested against Gram-positive and Gram-negative bacteria with promising results.
Antifungal Activity
The compound also demonstrates antifungal properties. It has been evaluated against common fungal pathogens, showing effectiveness in inhibiting their growth. The mechanism may involve interference with fungal cell wall synthesis or function.
Anticancer Activity
This compound has been investigated for its anticancer potential. Preliminary studies suggest that it can induce apoptosis in cancer cells and inhibit cell proliferation. The compound may target specific signaling pathways involved in tumor growth and survival.
The biological activity of this compound can be attributed to its interaction with various molecular targets:
- Protein Synthesis Inhibition : The compound may inhibit the synthesis of essential proteins in bacteria.
- Cell Membrane Disruption : It can compromise the integrity of microbial cell membranes.
- Apoptosis Induction : In cancer cells, it may activate apoptotic pathways leading to cell death.
Comparative Analysis with Similar Compounds
| Compound Name | Structure | Biological Activity |
|---|---|---|
| N-(4-methylbenzothiazol-2-yl)-3-phenylpropanamide | Structure | Moderate antimicrobial activity |
| N-(6-methoxybenzothiazol-2-yl)-3-phenylpropanamide | Structure | High antifungal activity |
| N-(4-fluorobenzothiazol-2-yl)-3-phenylpropanamide | Structure | Potent anticancer effects |
The structural variations among these compounds influence their biological activities significantly. For instance, the presence of different substituents on the benzothiazole ring alters electronic properties and steric factors that affect binding affinity to biological targets.
Case Studies
- Antimicrobial Efficacy Study : A study conducted on various bacterial strains demonstrated that this compound exhibited a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus.
- Anticancer Research : In vitro studies on human cancer cell lines indicated that treatment with this compound resulted in a 50% reduction in cell viability at concentrations of 10 µM after 48 hours.
Q & A
Q. Which advanced analytical techniques are critical for detecting low-abundance metabolites?
- Methodology : High-resolution mass spectrometry (HRMS) with collision-induced dissociation (CID) identifies metabolites. Combine with stable isotope labeling to trace metabolic pathways .
Q. How can computational modeling predict off-target interactions?
- Methodology : Perform proteome-wide docking screens (e.g., using SwissTargetPrediction) and validate with thermal shift assays to detect binding to unexpected targets (e.g., kinases) .
Q. What experimental designs mitigate toxicity risks in preclinical studies?
- Methodology : Conduct Ames tests (mutagenicity), hERG channel inhibition assays (cardiotoxicity), and repeat-dose toxicity studies in rodents. Compare results to structural analogs with known safety profiles .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
